molecular formula C15H15N5 B3369482 7-((p-(Dimethylamino)phenyl)azo)-1H-indazole CAS No. 23612-78-4

7-((p-(Dimethylamino)phenyl)azo)-1H-indazole

Cat. No.: B3369482
CAS No.: 23612-78-4
M. Wt: 265.31 g/mol
InChI Key: OGGAAAAORHKNAV-UHFFFAOYSA-N
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Description

7-((p-(Dimethylamino)phenyl)azo)-1H-indazole: is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to two aryl groups. This particular compound is notable for its vibrant color and is often used in dyeing processes. The presence of the dimethylamino group enhances its solubility and reactivity, making it a valuable compound in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((p-(Dimethylamino)phenyl)azo)-1H-indazole typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of p-(Dimethylamino)aniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 1H-indazole under basic conditions to yield the desired azo compound.

Reaction Conditions:

    Diazotization: p-(Dimethylamino)aniline, sodium nitrite, hydrochloric acid, ice bath (0-5°C)

    Azo Coupling: 1H-indazole, sodium hydroxide, room temperature

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

7-((p-(Dimethylamino)phenyl)azo)-1H-indazole: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction of the azo group can yield amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), acidic or basic medium

    Reduction: Sodium borohydride (NaBH₄), hydrogenation with palladium on carbon (Pd/C)

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)

Major Products Formed

    Oxidation: Nitro derivatives

    Reduction: Corresponding amines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

7-((p-(Dimethylamino)phenyl)azo)-1H-indazole: has a wide range of applications in scientific research:

    Chemistry: Used as a dye and indicator in various chemical reactions.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of colored polymers and materials.

Mechanism of Action

The mechanism of action of 7-((p-(Dimethylamino)phenyl)azo)-1H-indazole primarily involves its ability to undergo reversible redox reactions. The azo group can be reduced to form amines, which can then participate in further chemical reactions. This redox activity is crucial for its applications in dyeing and staining processes.

Molecular Targets and Pathways:

    Redox Reactions: The azo group (N=N) is the primary site for redox reactions.

    Complex Formation: The dimethylamino group enhances the compound’s ability to form complexes with various substrates.

Comparison with Similar Compounds

  • 7-((p-(Dimethylamino)phenyl)azo)isoquinoline
  • (E)-6-(4-(Dimethylamino)phenyl)diazenyl)-2-octyl-benzoisoquinoline-1,3-dione

Comparison

7-((p-(Dimethylamino)phenyl)azo)-1H-indazole: is unique due to its specific structural features, which confer distinct chemical and physical properties. Compared to similar compounds, it exhibits higher solubility and reactivity, making it more suitable for certain applications in dyeing and staining.

Properties

IUPAC Name

4-(1H-indazol-7-yldiazenyl)-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5/c1-20(2)13-8-6-12(7-9-13)17-18-14-5-3-4-11-10-16-19-15(11)14/h3-10H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGGAAAAORHKNAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC3=C2NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601039698
Record name Benzenamine, 4-[2-(1H-indazol-7-yl)diazenyl]-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601039698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23612-78-4
Record name 1H-Indazole, 7-((p-(dimethylamino)phenyl)azo)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023612784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-[2-(1H-indazol-7-yl)diazenyl]-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601039698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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